N-Butyl-5-chloropyrazin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12ClN3 |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
N-butyl-5-chloropyrazin-2-amine |
InChI |
InChI=1S/C8H12ClN3/c1-2-3-4-10-8-6-11-7(9)5-12-8/h5-6H,2-4H2,1H3,(H,10,12) |
InChI Key |
ZYCPCPYODHHWIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CN=C(C=N1)Cl |
Origin of Product |
United States |
Mechanistic Organic Chemistry Investigations
Reaction Mechanism Elucidation
The pyrazine (B50134) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms and bearing a suitable leaving group.
The primary mechanism for the substitution of the chlorine atom in N-Butyl-5-chloropyrazin-2-amine is nucleophilic aromatic substitution (SNAr). This process is facilitated by the electron-withdrawing nature of the pyrazine ring, which stabilizes the intermediate formed during the reaction. nih.govstackexchange.com
The SNAr mechanism generally proceeds via a two-step addition-elimination sequence:
Addition of the nucleophile: A nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrazine ring is temporarily disrupted in this step. The negative charge is delocalized across the ring and is particularly stabilized by the nitrogen atoms. stackexchange.com
Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the chloride ion, yielding the substituted product.
Recent studies on similar heterocyclic systems suggest that some SNAr reactions may proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step, without the formation of a discrete intermediate. nih.gov The exact pathway for this compound would likely depend on the nature of the attacking nucleophile and the reaction conditions.
The position of the amino group and the chloro substituent on the pyrazine ring dictates the regioselectivity of the nucleophilic attack. In the case of this compound, the chlorine at the 5-position is activated by both nitrogen atoms of the pyrazine ring, making it the primary site for nucleophilic substitution.
The substituents on the pyrazine ring, namely the n-butylamino group at position 2 and the chloro group at position 5, have a significant impact on the kinetics and selectivity of its reactions.
Chloro Group: As a halogen, the chloro group is an effective leaving group in SNAr reactions. Its electronegativity also contributes to the electrophilicity of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack. The reactivity of halopyrazines in SNAr reactions generally follows the order F > Cl > Br > I, which is characteristic of this mechanism where the bond-breaking step is not the rate-determining step. researchgate.net
| Substituent on Pyrazine Ring | Effect on SNAr Reactivity | Reference |
| Electron-withdrawing group (e.g., -NO2) | Increases reactivity | nih.gov |
| Electron-donating group (e.g., -NH2) | Decreases reactivity | nih.gov |
| Halogen leaving group ability | F > Cl ≈ Br > I | researchgate.net |
Role of Catalysis in this compound Transformations
While SNAr reactions can proceed without a catalyst, transition metal catalysis, particularly with palladium, offers an alternative and often more efficient route for the transformation of this compound, especially for C-N and C-C bond-forming reactions. rsc.orgccspublishing.org.cn
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming new bonds to the pyrazine ring. A general catalytic cycle for the amination of a chloropyrazine involves the following key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the chloropyrazine, inserting into the carbon-chlorine bond to form a Pd(II) intermediate.
Ligand Exchange/Coordination: The amine nucleophile coordinates to the palladium center.
Deprotonation: A base is used to deprotonate the coordinated amine, making it a more potent nucleophile.
Reductive Elimination: The new C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.
The choice of ligand on the palladium catalyst is critical for the success of these reactions, as it influences the catalyst's stability, reactivity, and selectivity. ccspublishing.org.cnmit.edu For pyrazine substrates, which can sometimes inhibit or deactivate palladium catalysts, the use of specialized ligands is often necessary. ccspublishing.org.cn
| Step in Catalytic Cycle | Description | Key Species |
| Oxidative Addition | Pd(0) inserts into the Ar-Cl bond | Pd(0), Ar-Cl, Pd(II)-Ar(Cl) |
| Ligand Exchange | Amine coordinates to Pd(II) | Pd(II)-Ar(Cl), R2NH |
| Reductive Elimination | C-N bond forms, product is released | Pd(II)-Ar(NR2), Ar-NR2, Pd(0) |
A significant challenge in the catalytic transformation of nitrogen-containing heterocycles like pyrazines is catalyst deactivation. ccspublishing.org.cn Several pathways can lead to the loss of catalytic activity:
Product Inhibition: The aminated pyrazine product can coordinate strongly to the palladium center, forming a stable complex that is reluctant to re-enter the catalytic cycle. nih.gov
Ligand Degradation: The phosphine (B1218219) ligands commonly used in these reactions can undergo degradation under the reaction conditions.
Formation of Off-Cycle Species: The catalyst can be sequestered into inactive or less active forms through various side reactions. For instance, the formation of palladium-heterocycle complexes can lead to catalytically dormant species. mit.edumit.edu
Strategies to mitigate catalyst deactivation include the rational design of more robust ligands that resist degradation and are less prone to forming stable off-cycle complexes. mit.edu In some cases, catalyst regeneration protocols may be employed, although preventing deactivation is generally the preferred approach. The productivity of catalysts can sometimes be limited by their stability, and understanding the deactivation mechanisms is key to developing more efficient catalytic systems. mit.edu
Spectroscopic and Structural Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides precise information about the structure and chemical environment of atoms within a molecule. For N-Butyl-5-chloropyrazin-2-amine, ¹H and ¹³C NMR are the primary methods for structural confirmation.
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazine (B50134) ring and the butyl chain.
The aromatic protons on the 5-chloropyrazin-2-amine ring are expected to appear as two distinct signals in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the nitrogen atoms and the chlorine atom. The protons on the butyl group will appear in the upfield region. The methylene group attached directly to the nitrogen atom (N-CH₂) is expected to be the most deshielded of the butyl protons, likely appearing as a triplet around δ 3.3-3.6 ppm. The subsequent methylene groups (-CH₂-CH₂-) would appear further upfield as multiplets, and the terminal methyl group (-CH₃) would be the most shielded, appearing as a triplet around δ 0.9-1.0 ppm.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 7.5 - 8.0 | Singlet |
| Aromatic CH | 8.0 - 8.5 | Singlet |
| N-CH₂ -CH₂-CH₂-CH₃ | 3.3 - 3.6 | Triplet |
| N-CH₂-CH₂ -CH₂-CH₃ | 1.5 - 1.8 | Sextet |
| N-CH₂-CH₂-CH₂ -CH₃ | 1.3 - 1.5 | Sextet |
| N-CH₂-CH₂-CH₂-CH₃ | 0.9 - 1.0 | Triplet |
| N-H | 5.0 - 6.0 | Broad Singlet |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The spectrum for this compound is expected to show six distinct signals, corresponding to the four unique carbons of the butyl chain and the two unique carbons of the pyrazine ring.
The carbons of the pyrazine ring are expected to be significantly deshielded and appear in the downfield region of the spectrum, typically between δ 130 and 160 ppm. The carbon atom bonded to the chlorine atom (C-Cl) would be expected at a lower chemical shift compared to the carbon attached to the amino group (C-N). The carbons of the butyl chain will appear in the upfield region. The carbon atom directly attached to the nitrogen (N-C H₂) will be the most deshielded among the aliphatic carbons, with a chemical shift in the range of δ 40-50 ppm. The other methylene carbons will appear between δ 20 and 35 ppm, and the terminal methyl carbon will be the most shielded, appearing at approximately δ 13-15 ppm.
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C -Cl (Pyrazine) | 140 - 145 |
| C -N (Pyrazine) | 150 - 155 |
| Aromatic C H | 125 - 130 |
| Aromatic C H | 135 - 140 |
| N-C H₂-CH₂-CH₂-CH₃ | 40 - 45 |
| N-CH₂-C H₂-CH₂-CH₃ | 30 - 35 |
| N-CH₂-CH₂-C H₂-CH₃ | 20 - 25 |
| N-CH₂-CH₂-CH₂-C H₃ | 13 - 15 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-Cl bonds.
The N-H stretching vibration of the secondary amine is expected to appear as a single, relatively sharp band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyrazine ring will likely be observed as weak bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl group will appear as strong bands just below 3000 cm⁻¹. The C=N stretching vibrations of the pyrazine ring are expected in the 1500-1600 cm⁻¹ region. The C-N stretching vibration of the amine group will likely be found in the 1250-1350 cm⁻¹ range. The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 600 and 800 cm⁻¹.
Predicted FT-IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=N Stretch (Pyrazine) | 1500 - 1600 |
| N-H Bend | 1550 - 1650 |
| C-N Stretch | 1250 - 1350 |
| C-Cl Stretch | 600 - 800 |
Note: These are estimated frequency ranges.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the aromatic ring vibrations, particularly the symmetric ring breathing mode, are expected to produce a strong signal. The C-H stretching vibrations will also be present. The C-Cl bond, being relatively polarizable, should also give rise to a noticeable Raman signal. The symmetric vibrations of the butyl chain may also be more prominent in the Raman spectrum compared to the FT-IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical tool for determining the molecular weight of a compound and gaining insights into its structure. For this compound, both high-resolution and hyphenated MS techniques are employed for comprehensive characterization.
High-Resolution Mass Spectrometry (HRMS) is utilized to measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the determination of its exact mass. This high degree of accuracy enables the confident assignment of a unique molecular formula to the analyte. youtube.com For this compound (Molecular Formula: C₈H₁₂ClN₃), the theoretical monoisotopic mass can be calculated with high precision.
An HRMS analysis would measure the m/z of the molecular ion [M+H]⁺, and this experimentally determined value is then compared to the theoretical calculation. A minimal difference between the observed and calculated mass, typically within a few parts per million (ppm), confirms the elemental composition of the molecule. youtube.com This technique is indispensable for distinguishing between compounds that may have the same nominal mass but different molecular formulas (isobars). researchgate.net
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂ClN₃ |
| Theoretical Monoisotopic Mass | 185.07197 u |
| Theoretical [M+H]⁺ Mass | 186.07925 u |
Note: This table represents theoretical data. Actual experimental values would be obtained from HRMS instrumentation.
Hyphenated techniques, which couple a separation method with mass spectrometry, are powerful tools for analyzing complex mixtures and identifying individual components. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends largely on the analyte's volatility and thermal stability. jfda-online.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely applied technique for the characterization of volatile and thermally stable compounds like alkylpyrazines. researchgate.net For this compound, GC would separate the compound from a mixture based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact, EI), and the resulting fragmentation pattern is detected. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be used for structural elucidation and identification by comparing it to spectral libraries. researchgate.netresearchgate.net In some cases, chemical derivatization may be employed to increase the volatility of amines for GC-MS analysis. jfda-online.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for compounds that are less volatile, thermally unstable, or polar. nih.gov N-alkyl amines and nitrogen-containing heterocyclic compounds are frequently analyzed using LC-MS. nih.govnih.gov In this technique, the compound is first separated by high-performance liquid chromatography (HPLC). The eluent from the HPLC column is then introduced into the mass spectrometer's ion source (e.g., electrospray ionization, ESI), which generates ions in the gas phase. LC-MS/MS, a tandem approach, further isolates a specific ion and fragments it to produce a detailed spectrum that is highly specific and useful for identifying the compound even at trace levels in complex matrices. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. smithers.com In the pharmaceutical industry, it is an essential tool for characterizing substances and verifying their purity and empirical formula. elementar.comnih.gov
The process involves combusting a small, precisely weighed sample of this compound under controlled conditions. The resulting combustion gases (CO₂, H₂O, N₂) are quantitatively measured, and the percentage of each element in the original sample is calculated. The percentage of chlorine is typically determined by other methods, such as titration or ion chromatography, after combustion and absorption. The experimental percentages are then compared with the theoretical values calculated from the compound's proposed molecular formula (C₈H₁₂ClN₃). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. intertek.commalvernpanalytical.com
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 51.75% |
| Hydrogen | H | 6.51% |
| Chlorine | Cl | 19.09% |
| Nitrogen | N | 22.63% |
| Total | | 100.00% |
Note: This table represents the theoretical elemental composition calculated from the molecular formula. Experimental results from an elemental analyzer would be compared against these values.
Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations
Natural Bond Orbital (NBO) Analysis for Delocalization
While computational studies exist for structurally related compounds, the strict requirement to focus solely on N-Butyl-5-chloropyrazin-2-amine prevents the inclusion of that information. Further research or new studies would be required to generate the specific data requested in the outline.
Fukui Functions for Reactivity Prediction
Fukui functions are essential tools in conceptual Density Functional Theory (DFT) for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netresearchgate.net These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons is altered. researchgate.net Specifically, the Fukui function indicates the propensity of a site to accept an electron (nucleophilic attack), indicates the propensity to donate an electron (electrophilic attack), and relates to radical attack. researchgate.net
For this compound, the pyrazine (B50134) ring, being electron-deficient due to the two nitrogen atoms, is generally susceptible to nucleophilic attack. The presence of an electron-donating amino group and an electron-withdrawing chloro group further modulates the reactivity of the ring. Computational studies on similar halogenated pyrazine carboxamides have shown that Fukui functions can effectively identify the most probable sites for electrophilic attacks. chemrxiv.org
A hypothetical condensed Fukui function analysis for this compound is presented below. The values are illustrative and represent expected trends based on the electronic nature of the substituents. Higher values indicate a greater reactivity at that atomic site.
Table 1: Hypothetical Condensed Fukui Indices for this compound
| Atom | (f^+) (for Nucleophilic Attack) | (f^-) (for Electrophilic Attack) |
|---|---|---|
| N1 | 0.15 | 0.05 |
| C2 | 0.08 | 0.12 |
| C3 | 0.18 | 0.04 |
| N4 | 0.14 | 0.06 |
| C5 | 0.25 | 0.02 |
| C6 | 0.12 | 0.08 |
| Cl | 0.05 | 0.15 |
| N (amine) | 0.03 | 0.48 |
Note: Data is hypothetical and for illustrative purposes.
Based on these hypothetical values, the C5 position, bearing the chloro substituent, is predicted to be the most susceptible to nucleophilic attack, a common feature in chloropyrazines. Conversely, the exocyclic amino nitrogen atom is the most probable site for electrophilic attack due to its lone pair of electrons.
Hyperpolarizability Calculations for Non-linear Optics
Hyperpolarizability is a measure of a molecule's ability to exhibit non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. Molecules with large hyperpolarizability values can alter the properties of light passing through them, leading to phenomena such as frequency doubling. Pyrazine derivatives, particularly those with push-pull electronic systems (containing both electron-donating and electron-withdrawing groups), have been investigated for their NLO properties.
The combination of the electron-donating n-butylamino group and the electron-withdrawing pyrazine ring, further influenced by the chloro-substituent, suggests that this compound may possess notable NLO properties. Theoretical calculations, often performed using DFT methods, can predict the first-order hyperpolarizability (β). Studies on substituted pyrazines indicate that the nature and position of substituents significantly impact the hyperpolarizability.
An illustrative comparison of calculated first-order hyperpolarizability for this compound and related pyrazine derivatives is shown in the table below.
Table 2: Hypothetical First-Order Hyperpolarizability (β) of Pyrazine Derivatives
| Compound | β (arbitrary units) |
|---|---|
| Pyrazine | 0.5 |
| 2-Aminopyrazine (B29847) | 2.5 |
| 2-Chloropyrazine (B57796) | 1.8 |
| This compound | 4.2 |
Note: Data is hypothetical and for illustrative purposes.
The hypothetical data suggests that the combined effect of the n-butylamino and chloro substituents in this compound leads to a significant enhancement of the hyperpolarizability compared to the individual components.
Molecular Modeling and Simulation
Molecular modeling and simulation are powerful techniques to explore the three-dimensional structure and dynamics of molecules. semanticscholar.org These methods provide insights into conformational preferences and reactivity, which are critical for understanding a molecule's biological activity and chemical behavior.
Conformational Analysis
The analysis of the torsion angles within the n-butyl chain allows for the identification of stable conformers, such as the anti and gauche forms. The anti-conformer, where the carbon backbone is fully extended, is generally the most stable due to minimized steric hindrance. mdpi.com Gauche conformers are typically higher in energy. The rotation around the C-N bond connecting the butyl group to the pyrazine ring also contributes to the conformational landscape.
A table of hypothetical relative energies for the different conformers of the n-butyl chain is provided below.
Table 3: Hypothetical Relative Energies of N-Butyl Chain Conformers
| Conformer (Dihedral Angle) | Relative Energy (kcal/mol) |
|---|---|
| Anti (180°) | 0.0 |
| Gauche+ (60°) | 0.9 |
| Gauche- (-60°) | 0.9 |
| Eclipsed (0°) | 5.0 |
Note: Data is hypothetical and for illustrative purposes.
These energy differences indicate that at room temperature, the anti-conformer would be the most populated, but the gauche conformers would also be present in significant proportions.
Theoretical Prediction of Reactivity and Selectivity
Theoretical methods can predict the reactivity and selectivity of this compound in various chemical reactions. As discussed under Fukui functions, the distribution of electron density, governed by the interplay of the substituents, dictates the molecule's behavior. The electron-donating amino group activates the pyrazine ring towards electrophilic substitution, while the chloro group acts as a leaving group in nucleophilic aromatic substitution reactions.
Computational studies on the chemical reactivity of dihydropyrazine (B8608421) derivatives have shown that these compounds can undergo cycloaddition reactions, with the reaction pathway being elucidated through DFT calculations. nih.gov Similarly, the reactivity of this compound can be modeled to predict its behavior in various synthetic transformations.
In Silico Screening Methodologies
In silico screening has become an indispensable tool in drug discovery and materials science for identifying promising candidate molecules from large virtual libraries. doaj.org These methods leverage computational models to predict the properties and activities of compounds, thereby reducing the time and cost associated with experimental screening.
Ligand Design Principles
The design of ligands based on the this compound scaffold would involve considering its structural and electronic features to optimize interactions with a specific biological target. Pyrazine derivatives are known to exhibit a wide range of biological activities, and their potential as kinase inhibitors and antibacterial agents has been explored through molecular docking and QSAR studies. semanticscholar.orgimist.ma
Key principles for ligand design using this scaffold would include:
Hydrogen Bonding: The nitrogen atoms in the pyrazine ring and the amino group can act as hydrogen bond acceptors and donors, respectively. These interactions are crucial for anchoring the ligand in a protein's binding site.
Hydrophobic Interactions: The n-butyl group provides a hydrophobic moiety that can interact with nonpolar pockets in a target protein. The length and branching of this alkyl chain can be modified to optimize these interactions.
Halogen Bonding: The chlorine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. nih.gov
By systematically modifying the substituents on the pyrazine ring and the N-alkyl chain, new derivatives with enhanced affinity and selectivity for a given target can be designed and evaluated computationally before their synthesis.
No Publicly Available Docking Studies Found for this compound
Extensive searches of publicly available scientific literature and chemical databases have yielded no specific computational and theoretical chemistry studies, particularly docking studies, for the chemical compound this compound.
As a result, detailed research findings, including data on binding modes and interactions with specific chemical targets for this particular compound, could not be located. The requested data tables and detailed analysis of its binding interactions are therefore unavailable at this time.
It is important to note that the absence of such studies in the public domain does not necessarily signify a lack of scientific interest or potential applications. Research on this specific molecule may be proprietary, in early stages, or not yet published in accessible formats.
Further investigation into specialized chemical research databases or direct consultation of unpublished research may be required to obtain the specific computational data requested.
Applications in Synthetic Organic Chemistry
N-Butyl-5-chloropyrazin-2-amine as a Versatile Intermediate
The strategic placement of a chloro substituent and an amino group on the pyrazine (B50134) ring makes this compound a highly valuable and adaptable intermediate in organic synthesis. The chlorine atom serves as a handle for various cross-coupling reactions, while the amino group can be further functionalized or can participate in cyclization reactions.
Building Block for Complex Heterocyclic Systems
The pyrazine nucleus is a common scaffold in numerous biologically active compounds. This compound provides a readily available starting material for the elaboration of more complex, fused heterocyclic systems. For instance, the presence of the amino and chloro groups in a 1,4-relationship across the pyrazine ring allows for the construction of fused systems like aminothiazolo[4,5-b]pyrazines. While specific examples starting directly from this compound are not extensively documented in readily available literature, the general synthesis of such systems often involves the reaction of an o-aminohalopyrazine with an isothiocyanate. This suggests a viable pathway for the utilization of this compound in creating these and other related fused heterocyclic structures, which are of interest in medicinal chemistry.
Precursor to Functionalized Pyrazine Scaffolds
The chlorine atom at the 5-position of this compound is susceptible to nucleophilic aromatic substitution, making it an excellent precursor for a wide array of functionalized pyrazine scaffolds. Research has demonstrated the successful displacement of the chloro group in similar 5-chloropyrazine-2-carboxamides with various alkylamines to generate 5-alkylamino-N-phenylpyrazine-2-carboxamides. nih.gov This reactivity highlights the potential of this compound to undergo analogous reactions, allowing for the introduction of diverse functional groups at the C5-position.
Furthermore, the chloro-substituent opens the door to a variety of powerful palladium-catalyzed cross-coupling reactions. These include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents.
Buchwald-Hartwig Amination: Coupling with a wide range of primary or secondary amines to introduce new nitrogen-based functionalities.
Sonogashira Coupling: Reaction with terminal alkynes to forge C-C triple bonds, leading to the synthesis of alkynylpyrazines.
These transformations, extensively used in modern organic synthesis, would allow for the conversion of this compound into a vast library of substituted pyrazine derivatives with tailored electronic and steric properties.
Role in Target-Oriented Synthesis
The structural motifs accessible from this compound make it a valuable tool in the synthesis of specific target molecules, including natural product analogues and diverse compound libraries for drug discovery.
Synthesis of Natural Product Analogues (e.g., Coelenterazine (B1669285) derivatives)
Coelenterazine and its analogues are a class of luciferins responsible for the bioluminescence in many marine organisms. The core structure of these molecules is an imidazo[1,2-a]pyrazin-3-one. The synthesis of coelenterazine analogues often relies on the construction of a substituted 2-aminopyrazine (B29847) precursor. The general synthetic strategies involve the condensation of a 2-aminopyrazine with a substituted glyoxal (B1671930) derivative.
Given that this compound is a substituted 2-aminopyrazine, it represents a potential starting material for the synthesis of novel coelenterazine analogues. The butylamino and chloro substituents would be incorporated into the final structure, potentially modulating the luminescent properties of the resulting molecule. The chloro group, in particular, could serve as a site for further functionalization either before or after the formation of the imidazopyrazinone core, leading to a diverse range of probes for biological imaging and high-throughput screening assays.
Access to Diverse Chemical Libraries for Chemical Space Exploration
The ability to readily functionalize this compound through nucleophilic substitution and various cross-coupling reactions makes it an ideal scaffold for the generation of diverse chemical libraries. In drug discovery, exploring a wide range of chemical structures is crucial for identifying new lead compounds. By systematically varying the substituents at the C5-position of the pyrazine ring, a large and diverse library of compounds can be synthesized from this single intermediate. This approach, often referred to as diversity-oriented synthesis, allows for a broad exploration of chemical space, increasing the probability of discovering molecules with desired biological activities.
Development of Novel Reagents and Methodologies
While specific examples of this compound being used to develop novel reagents are not prominent in the literature, its inherent reactivity suggests potential in this area. The combination of a nucleophilic amino group and an electrophilic carbon bearing the chlorine atom within the same molecule could be exploited in the design of new bifunctional reagents. For instance, it could potentially be used to develop new ligands for metal catalysis or as a platform for the synthesis of novel organocatalysts. The development of new synthetic methodologies often relies on the availability of versatile and reactive starting materials, a role that this compound is well-suited to fill.
Future Directions in N Butyl 5 Chloropyrazin 2 Amine Research
Innovations in Green Chemistry for Synthesis
The synthesis of heterocyclic compounds is increasingly scrutinized through the lens of green chemistry, which prioritizes waste reduction, energy efficiency, and the use of less hazardous substances. Future research on N-Butyl-5-chloropyrazin-2-amine will likely focus on developing more sustainable synthetic routes that improve upon traditional methods.
Key areas for innovation include:
Microwave-Assisted Synthesis: Conventional heating methods for nucleophilic substitution reactions, often used to install the butylamino group onto the chloropyrazine core, can require long reaction times and high temperatures. mdpi.com Microwave-assisted synthesis offers a compelling alternative, capable of dramatically reducing reaction times from hours to minutes and often increasing yields. mdpi.com This technique's efficiency stems from its direct heating of the solvent and reactant molecules, leading to faster and more uniform temperature distribution.
Flow Chemistry: Continuous flow chemistry represents another frontier for the green synthesis of this compound. mdpi.com By performing reactions in a continuously flowing stream through a reactor, this method offers superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and simplified scalability. A potential flow process could involve the amination of 2,5-dichloropyrazine (B10626) in a packed-bed reactor containing a solid-supported base, minimizing waste and allowing for continuous product generation.
Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. mdpi.com Future research could explore the use of aminotransferases (ATAs) for the synthesis of pyrazine (B50134) derivatives. researchgate.net While direct enzymatic butylation might be challenging, a chemoenzymatic approach could be developed. For instance, an enzyme could be used to produce a key chiral intermediate which is then chemically converted to the final product, offering a highly selective and environmentally benign pathway.
Greener Solvents and Catalysts: Moving away from traditional volatile organic solvents (VOCs) and toxic metal catalysts is a primary goal of green chemistry. researchgate.net Research could investigate the use of benign solvents like water, ethanol, or ionic liquids for the synthesis of this compound. Furthermore, developing recyclable, heterogeneous catalysts, potentially based on earth-abundant metals, could replace homogeneous palladium or copper catalysts often used in cross-coupling reactions, thereby simplifying product purification and reducing metal waste. mdpi.com
Table 1: Comparison of Synthetic Methodologies for Pyrazine Derivatives
| Feature | Conventional Synthesis | Potential Green Innovations |
|---|---|---|
| Energy Source | Oil baths, heating mantles | Microwave irradiation, controlled flow reactors |
| Reaction Time | Often several hours to days mdpi.com | Minutes to a few hours mdpi.com |
| Solvents | Chlorinated hydrocarbons, DMF, THF mdpi.com | Water, ethanol, supercritical fluids, solvent-free mdpi.com |
| Catalysts | Homogeneous metal catalysts (e.g., Palladium) organic-chemistry.org | Recyclable heterogeneous catalysts, biocatalysts mdpi.comresearchgate.net |
| Waste Profile | Significant solvent and catalyst waste | Reduced waste, potential for catalyst recycling mdpi.com |
| Scalability | Batch process limitations | Amenable to continuous manufacturing mdpi.com |
Exploration of Novel Reactivity Patterns
The this compound scaffold possesses multiple reactive sites—the chloro substituent, the secondary amine, and the pyrazine ring's carbon-hydrogen (C-H) bonds—that can be exploited for further molecular diversification. Future synthetic research will likely move beyond simple substitutions to explore more complex and efficient bond-forming strategies.
Cross-Coupling Reactions: The chlorine atom on the pyrazine ring is a prime handle for transition-metal-catalyzed cross-coupling reactions. While Suzuki-Miyaura couplings are common for linking aryl groups to pyrazine cores, future work could explore a wider array of coupling partners. mdpi.com Sonogashira (alkyne coupling), Buchwald-Hartwig (C-N coupling), and Heck (alkene coupling) reactions could be systematically studied to attach diverse functional groups, creating libraries of novel compounds from a single, readily accessible precursor.
C-H Functionalization: Direct C-H functionalization is a powerful, atom-economical strategy that avoids the pre-functionalization of substrates. mdpi.com The electron-deficient nature of the pyrazine ring makes its C-H bonds potential targets for activation. mdpi.comacs.org Research could focus on developing regioselective methods to functionalize the C-H bonds at the 3- and 6-positions of the this compound ring. The N-butylamino group could act as a directing group to guide a metal catalyst to an adjacent C-H bond, enabling the installation of new substituents with high precision.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for forging new bonds. This technology could be applied to this compound to enable reactions that are difficult to achieve with traditional thermal methods. For example, a photoredox-catalyzed reaction could facilitate the coupling of the chloropyrazine with radical precursors or enable novel cyclization reactions involving the N-butyl chain.
Advanced Computational Predictions for Molecular Design
In parallel with synthetic explorations, advanced computational chemistry offers a powerful avenue for accelerating the design and discovery of new molecules based on the this compound scaffold. nih.gov In silico methods can predict molecular properties, guide synthetic efforts, and identify potential biological targets, thereby saving significant time and resources. acs.org
Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of this compound with high accuracy. mdpi.com These calculations can predict key properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. This information is invaluable for understanding the molecule's intrinsic reactivity, predicting the most likely sites for electrophilic or nucleophilic attack, and rationalizing experimentally observed reaction outcomes. nih.gov
Molecular Docking and Virtual Screening: If a biological application is envisioned, molecular docking can be employed to predict how this compound and its derivatives might bind to a specific protein target. acs.org By screening large virtual libraries of compounds derived from this scaffold against the three-dimensional structure of a receptor or enzyme, researchers can prioritize the synthesis of molecules with the highest predicted binding affinity, streamlining the drug discovery process.
Molecular Dynamics (MD) Simulations: While docking provides a static picture of binding, MD simulations can model the dynamic behavior of the molecule-protein complex over time. researchgate.net These simulations can reveal the stability of key binding interactions, assess how water molecules mediate the interaction, and provide insights into the conformational changes that occur upon binding. This level of detail is crucial for optimizing lead compounds to achieve better potency and selectivity.
Table 2: Application of Computational Methods in Future Research
| Computational Method | Research Question | Potential Outcome |
|---|---|---|
| Density Functional Theory (DFT) | What are the most reactive sites on the molecule? | Prediction of regioselectivity in C-H functionalization and other reactions. nih.gov |
| Molecular Docking | Which potential biological targets could this molecule interact with? | Identification of promising protein targets for therapeutic applications. acs.org |
| Virtual Screening | Which derivatives are most likely to be active? | Prioritization of synthetic targets for biological testing. |
| Molecular Dynamics (MD) | How stable is the binding interaction with a target protein? | Understanding of binding kinetics and mechanism for lead optimization. researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-butyl-5-chloropyrazin-2-amine, and how do steric/electronic factors influence reaction efficiency?
- Methodological Answer : Synthesis optimization typically involves selecting precursors with compatible leaving groups (e.g., halogen atoms) and nucleophiles (e.g., n-butylamine). For pyrazine derivatives, reaction conditions (temperature, solvent polarity, and catalysts) significantly impact yields. For example, halogen displacement on 5-chloropyrazine scaffolds can be enhanced using polar aprotic solvents like DMF and catalysts such as CuI . Purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures removal of by-products like unreacted amine or dehalogenated intermediates .
Q. Which analytical techniques are critical for characterizing N-butyl-5-chloropyrazin-2-amine, and how are spectral contradictions resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions and alkyl chain integration. For example, ¹H NMR peaks near δ 3.3–3.5 ppm indicate N-butyl protons adjacent to the pyrazine ring. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) resolves ambiguities in regiochemistry, as demonstrated for 5-chloropyrimidin-2-amine derivatives . Contradictions between theoretical and observed data (e.g., unexpected splitting in NMR) require cross-validation with 2D NMR (COSY, HSQC) or computational modeling (DFT) .
Advanced Research Questions
Q. How can computational chemistry predict reactivity patterns for N-butyl-5-chloropyrazin-2-amine in further functionalization?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic effects (e.g., Fukui indices for electrophilic/nucleophilic sites) and steric hindrance. For instance, the electron-deficient pyrazine ring in N-butyl-5-chloropyrazin-2-amine may favor electrophilic aromatic substitution at the 3-position, while the chlorine atom directs meta-substitution. Machine learning models trained on reaction databases (e.g., USPAT) can predict feasible cross-coupling partners (e.g., Suzuki-Miyaura with boronic acids) .
Q. What experimental strategies are used to evaluate the biological activity of N-butyl-5-chloropyrazin-2-amine, particularly in antitumor studies?
- Methodological Answer : In vitro cytotoxicity assays (e.g., MTT or SRB on cancer cell lines) screen for potency, with IC₅₀ values compared to reference drugs like cisplatin. Structure-activity relationship (SAR) studies modify the N-butyl group or pyrazine substituents to enhance selectivity. For example, replacing the butyl chain with bulky tert-butyl groups in thiazol-2-amine derivatives improved antitumor activity in N-aryl analogs . Mechanistic studies (e.g., flow cytometry for apoptosis detection or Western blotting for pathway analysis) validate targets like kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
